molecular formula C20H16Cl2N4O2S B12215222 N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12215222
M. Wt: 447.3 g/mol
InChI Key: VOUFFQCSFHNWGF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a chlorine atom at position 5, a 4-chlorobenzylsulfanyl group at position 2, and a carboxamide moiety linked to a 4-acetylamino phenyl group at position 4 (Fig. 1). Pyrimidine derivatives are widely studied for their biological activities, particularly in targeting enzymes involved in nucleotide synthesis and signal transduction pathways . This article compares the structural, physicochemical, and functional properties of this compound with analogous pyrimidine derivatives.

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16Cl2N4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(22)10-23-20(26-18)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

VOUFFQCSFHNWGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chloroaniline.

    Formation of Intermediate: The 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination to form the hydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiourea to form the pyrimidine ring.

    Substitution: The pyrimidine intermediate is then subjected to nucleophilic substitution with 4-chlorobenzyl chloride and acetylation with acetic anhydride to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out the esterification, hydrazination, and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations in Sulfanyl Substituents

The 4-chlorobenzylsulfanyl group at position 2 of the pyrimidine ring distinguishes the target compound from analogs. Key comparisons include:

  • BH36323 (N-[4-(acetylamino)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide): Replaces the 4-chlorobenzyl group with a smaller ethylsulfanyl substituent. This reduction in steric bulk may enhance solubility but reduce hydrophobic interactions in binding pockets .
  • 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide : Substitutes chlorine with fluorine on the benzyl group. Fluorine’s electronegativity and smaller size could alter electronic properties and binding affinity .
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile: Shares the 4-chlorobenzylsulfanyl group but includes a trifluoromethylanilino substituent. The electron-withdrawing CF₃ group may enhance metabolic stability and enzyme inhibition .

Table 1. Substituent Comparison of Pyrimidine Derivatives

Compound ID Position 2 Substituent Position 4/5 Substituent Key Feature
Target Compound 4-Chlorobenzylsulfanyl 4-(Acetylamino)phenyl carboxamide Dual chloro groups enhance hydrophobicity
BH36323 Ethylsulfanyl 4-(Acetylamino)phenyl carboxamide Reduced steric hindrance
4-Fluorobenzylsulfanyl 2-(4-Sulfamoylphenyl)ethyl carboxamide Fluorine enhances electronic interactions
833430-42-5 Methylsulfanyl 4-(Acetylamino)phenyl carboxamide Minimal steric bulk

Impact of Carboxamide Modifications

The carboxamide group at position 4 is critical for hydrogen bonding and target engagement:

  • N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)pyrimidine-5-carboxamide () : Incorporates a trifluoromethylphenyl group, which may enhance membrane permeability and resistance to oxidative metabolism .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Replaces carboxamide with an aminomethylphenyl group.

Conformational and Crystallographic Insights

  • Dihedral Angles: In the target compound’s analog (), the 4-chlorobenzyl and trifluoromethylanilino groups form dihedral angles of 12.8°–86.1° with the pyrimidine ring, influencing molecular packing and binding pocket compatibility .
  • Hydrogen Bonding : highlights weak C–H⋯O and C–H⋯π interactions stabilizing crystal structures, whereas the target compound’s carboxamide likely participates in stronger N–H⋯O bonds .

Biological Activity

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N4O2SC_{20}H_{16}Cl_{2}N_{4}O_{2}S, with a molecular weight of 447.3 g/mol. The IUPAC name is N-(4-acetamidophenyl)-5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide. The compound features a pyrimidine core substituted with various functional groups, including acetylamino and chlorobenzyl moieties, which contribute to its biological activity.

Property Value
Molecular FormulaC20H16Cl2N4O2S
Molecular Weight447.3 g/mol
IUPAC NameN-(4-acetamidophenyl)-...
InChI KeyVOUFFQCSFHNWGF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with 4-chlorobenzoic acid and 4-chloroaniline.
  • Intermediate Formation : Esterification with methanol and subsequent hydrazination lead to the formation of a hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with thiourea to form the pyrimidine ring.
  • Substitution and Acetylation : The pyrimidine intermediate is subjected to nucleophilic substitution with 4-chlorobenzyl chloride, followed by acetylation using acetic anhydride to introduce the acetylamino group.

Biological Mechanisms

Research indicates that this compound exhibits several biological activities, primarily through mechanisms involving enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the development of anticancer agents targeting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis.
  • Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, affecting signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound through various assays:

  • Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by disrupting pathways associated with cell survival and proliferation.
  • Mechanistic Insights : Research has indicated that it may act as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in tumor angiogenesis .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Strains Tested : It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains .
  • Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions related to these enzymes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Notable Features Biological Activity
N-(4-aminophenyl)acetamideLacks pyrimidine ringLimited anticancer activity
N-(4-(4-bromophenyl)thiazol-2-yl)-...Contains thiazole ringModerate antimicrobial effects
1,3,4-thiadiazole derivativesSimilar sulfur-containing heterocyclesVaries widely in bioactivity

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